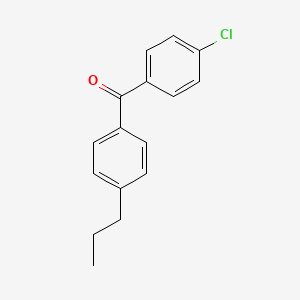

4-Chloro-4'-n-propylbenzophenone

Descripción

Contextual Significance of Benzophenone (B1666685) Derivatives in Organic Synthesis and Photochemistry

Benzophenone and its derivatives are a well-established class of compounds with significant utility in both organic synthesis and photochemistry. medicaljournals.senih.gov In organic synthesis, benzophenones are versatile intermediates. nih.gov They are commonly prepared through Friedel-Crafts acylation of aromatic compounds, a reaction catalyzed by Lewis acids like aluminum chloride or boron trifluoride. researchgate.net The resulting diarylketone structure can be a precursor to more complex molecules, including pharmaceuticals and polymers. nih.govijraset.comepo.org For instance, some benzophenone derivatives form the core structure of drugs with anticancer, anti-inflammatory, and antiviral properties. nih.gov

In the realm of photochemistry, benzophenones are renowned for their photosensitizing capabilities. medicaljournals.senih.gov Upon absorption of ultraviolet (UV) light, benzophenone undergoes excitation to a diradical state, where an electron from the ketone's oxygen atom moves to an antibonding π* orbital. medicaljournals.sehilarispublisher.comgordon.edu This excited state allows the oxygen atom to become electrophilic and abstract a hydrogen atom from other molecules, leading to the formation of a ketyl radical. medicaljournals.se This reactivity is harnessed in various photochemical reactions, including the photoreduction of benzophenone to benzpinacol, which can act as a polymerization initiator. hilarispublisher.comgordon.edu The specific substituents on the benzophenone scaffold can significantly influence its phototoxic and photoprotective properties. medicaljournals.senih.gov

Research Rationale for Investigating 4-Chloro-4'-n-propylbenzophenone: Current State and Emerging Relevance

The investigation into this compound is driven by the desire to understand how specific substitutions on the benzophenone core affect its chemical and physical properties. The presence of a chlorine atom, an electron-withdrawing group, and an n-propyl group, an electron-donating group, on opposite sides of the carbonyl bridge presents an interesting case for studying electronic effects within the molecule.

Research on substituted benzophenones has shown that even minor changes in molecular structure can lead to vastly different phototoxic characteristics. medicaljournals.senih.gov Studies on 4-alkyl substituted benzophenones have explored their photoreduction, indicating that the nature of the alkyl group can influence the reaction. acs.org Furthermore, the substitution pattern on the aromatic rings of benzophenone derivatives has been shown to be a key factor in their biodegradability. nih.gov

The relevance of studying compounds like this compound also lies in their potential application as intermediates in the synthesis of more complex molecules. For example, the related compound 4-chloro-4'-hydroxybenzophenone (B194592) is a crucial intermediate in the production of the lipid-lowering drug fenofibrate (B1672516) and the high-performance polymer Poly Ether Ketone (PEK). ijraset.comepo.org Understanding the synthesis and reactivity of this compound could therefore open avenues for the development of new materials and pharmaceuticals.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound primarily focuses on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce high-purity this compound. This includes exploring different catalysts and reaction conditions to optimize yield and minimize byproducts. Characterization involves the use of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry, to confirm the structure and purity of the synthesized compound.

Photochemical Behavior: Investigating the photophysical and photochemical properties of the molecule. This includes determining its absorption and emission spectra, quantum yields for various photochemical processes, and the nature and reactivity of its excited states. Understanding how the chloro and n-propyl substituents influence these properties is a key objective.

Reaction Mechanisms: Elucidating the mechanisms of reactions involving this compound, both in its ground and excited states. This involves kinetic studies and the identification of reaction intermediates and products.

Structure-Property Relationships: Establishing clear relationships between the molecular structure of this compound and its observed chemical and physical properties. This knowledge is crucial for the rational design of new molecules with tailored functionalities.

Data Tables

Table 1: Properties of Related Benzophenone Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Chlorobenzophenone | C₁₃H₉ClO | 216.66 | 75-78 |

| 4-Hydroxybenzophenone (B119663) | C₁₃H₁₀O₂ | 198.22 | 132-135 |

| 4-Chloro-4'-hydroxybenzophenone | C₁₃H₉ClO₂ | 232.66 | 177-181 chemicalbook.com |

| 4-Chloro-4'-nitrobenzophenone | C₁₃H₈ClNO₃ | 261.66 | 128-131 |

Data sourced from publicly available chemical databases unless otherwise cited.

Structure

3D Structure

Propiedades

IUPAC Name |

(4-chlorophenyl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLQRYGTVPTHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374064 | |

| Record name | 4-Chloro-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64357-63-7 | |

| Record name | 4-Chloro-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 4 N Propylbenzophenone

Established and Proposed Synthetic Pathways

Friedel-Crafts Acylation Approaches

The most direct and widely employed method for synthesizing 4-Chloro-4'-n-propylbenzophenone is the Friedel-Crafts acylation of n-propylbenzene with 4-chlorobenzoyl chloride. This reaction is a classic example of electrophilic aromatic substitution, where the acyl group from 4-chlorobenzoyl chloride is introduced into the aromatic ring of n-propylbenzene. numberanalytics.comvaia.com The reaction is facilitated by a Lewis acid catalyst, which activates the acylating agent. masterorganicchemistry.com The n-propyl group on the benzene (B151609) ring is an activating group that directs the incoming electrophile primarily to the para position, leading to the desired product.

The general reaction is as follows: n-Propylbenzene + 4-Chlorobenzoyl Chloride --(Lewis Acid Catalyst)--> this compound + HCl

The efficiency and success of the Friedel-Crafts acylation are critically dependent on the choice of catalyst. Lewis acids are essential as they coordinate with the acylating agent (4-chlorobenzoyl chloride) to generate a highly reactive electrophile, the acylium ion. quora.comsaskoer.cavedantu.compearson.com This step significantly increases the electrophilicity of the acyl group, enabling it to attack the electron-rich n-propylbenzene ring. saskoer.ca

Aluminum chloride (AlCl₃) is the most traditional and potent catalyst for this transformation. masterorganicchemistry.comquora.com Its primary role is to abstract the chloride from the acyl chloride, forming a resonance-stabilized acylium ion and an AlCl₄⁻ complex. saskoer.cavedantu.com However, a stoichiometric amount of AlCl₃ is often required because the resulting ketone product is a moderate Lewis base and forms a stable complex with the catalyst, rendering it inactive. organic-chemistry.orgwikipedia.org The desired ketone is liberated from this complex during an aqueous workup step. wikipedia.org

Other Lewis acids, such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄), are also employed. organic-chemistry.orgresearchgate.netgoogle.com Milder catalysts like ZnCl₂ and solid acid catalysts have been explored to create more environmentally friendly and efficient processes. ijraset.comresearchgate.net For instance, studies on the synthesis of the related compound 4-chloro-4'-hydroxybenzophenone (B194592) have shown that Fe³⁺ supported on K-10 montmorillonite (B579905) clay can yield excellent results, offering advantages like easy separation and reduced corrosive waste. ijraset.com

Interactive Table: Catalyst Systems in Friedel-Crafts Acylation

| Catalyst | Type | Role in Reaction Efficiency | Key Characteristics |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Strong Lewis Acid | Highly effective at generating the acylium ion, leading to high reaction rates. quora.comvedantu.com | Requires stoichiometric amounts due to product complexation; highly corrosive. organic-chemistry.orgwikipedia.org |

| Ferric Chloride (FeCl₃) | Strong Lewis Acid | A common and effective alternative to AlCl₃. masterorganicchemistry.comresearchgate.net | Moderately active and can provide good yields, sometimes at higher temperatures. researchgate.net |

| Zinc Chloride (ZnCl₂) | Mild Lewis Acid | Used for reactions with activated aromatic substrates. wikipedia.orgresearchgate.net | Considered a milder and potentially more selective catalyst. researchgate.net |

| Titanium Tetrachloride (TiCl₄) | Lewis Acid | Effective catalyst for acylation reactions. organic-chemistry.orggoogle.com | Can be used in stoichiometric or catalytic amounts depending on the substrate. |

| Solid Acids (e.g., Zeolites, K-10 Clay) | Heterogeneous Catalyst | Promote greener synthesis by being reusable and easily separable. ijraset.com | Efficacy depends on the specific solid acid and support material; Fe³⁺ on K-10 clay is highly effective for analogous syntheses. ijraset.com |

The choice of solvent plays a significant role in the outcome of Friedel-Crafts acylation, influencing reaction rates, yields, and regioselectivity. numberanalytics.comstackexchange.com An ideal solvent should be inert to the strong Lewis acid catalyst and the reactants. numberanalytics.com

Commonly used solvents include halogenated hydrocarbons like dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and carbon disulfide (CS₂), which are relatively inert and can solubilize the reactants and catalyst complexes. stackexchange.comnumberanalytics.comvaia.com Polar solvents can accelerate the reaction by stabilizing the charged intermediates (the acylium ion and the sigma complex) formed during the substitution. numberanalytics.comnumberanalytics.com

Nitrobenzene (B124822) is a classic polar solvent for Friedel-Crafts reactions because its aromatic ring is strongly deactivated by the nitro group, making it resistant to acylation itself. doubtnut.com Solvents with high dielectric constants, such as nitrobenzene, generally facilitate faster reaction rates. numberanalytics.com However, the choice of solvent can also determine the isomeric product distribution, particularly in systems where multiple substitution sites are available. For example, in the acylation of naphthalene, non-polar solvents favor the kinetically controlled product, whereas polar solvents that can dissolve the product-catalyst complex allow the reaction to equilibrate and form the more stable thermodynamic product. stackexchange.com For the acylation of n-propylbenzene, which is strongly para-directing, selectivity is less complex, but solvent choice still impacts yield and reaction time.

Interactive Table: Solvent Effects in Friedel-Crafts Acylation

| Solvent | Type | Dielectric Constant | Impact on Reaction |

|---|---|---|---|

| Dichloromethane (CH₂Cl₂) | Halogenated/Slightly Polar | 8.93 | High reaction rate; common choice for its balance of polarity and inertness. numberanalytics.comnumberanalytics.com |

| Carbon Disulfide (CS₂) | Non-polar | 2.6 | Often used, but may lead to slower reaction rates compared to polar solvents. Can favor kinetic products. stackexchange.com |

| Nitrobenzene | Polar, Deactivated Aromatic | 34.82 | High reaction rate due to stabilization of charged intermediates. numberanalytics.comdoubtnut.com Acts as a solvent without participating in the reaction. doubtnut.com |

| Hexane | Non-polar | 1.89 | Low reaction rate; generally not preferred as it slows the reaction significantly. numberanalytics.com |

The precursors for the synthesis of this compound are n-propylbenzene and 4-chlorobenzoyl chloride. The electronic nature of these reactants is key to the reaction's success. The n-propyl group is an ortho-, para-directing activator, meaning it increases the electron density of the aromatic ring and directs the incoming electrophile to the positions ortho and para to it. Due to steric hindrance from the propyl group, substitution occurs preferentially at the less hindered para position, leading to high yields of the desired 4,4'-isomer.

A significant advantage of Friedel-Crafts acylation is the nature of the product itself. organic-chemistry.org The ketone group formed is strongly deactivating, which reduces the nucleophilicity of the product's aromatic ring. saskoer.ca This deactivation prevents subsequent acylation reactions, thus avoiding the poly-substitution problems that often plague Friedel-Crafts alkylation reactions. saskoer.caorganic-chemistry.org This self-limiting feature is a crucial aspect of reactant optimization, ensuring the formation of a monoacylated product.

Further optimization can be achieved by adjusting the stoichiometry of the reactants. Using a slight excess of the acylating agent, 4-chlorobenzoyl chloride, can help drive the reaction to completion. numberanalytics.com The purity of the reactants and the exclusion of water are also critical, as moisture can react with and destroy the Lewis acid catalyst. quora.com

Exploration of Alternative Synthetic Strategies

While Friedel-Crafts acylation is the most direct route, other classic reactions are considered for preparing structurally similar compounds, offering insights into alternative synthetic possibilities.

The Fries rearrangement is an important name reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. organic-chemistry.orgwikipedia.orgbyjus.com The reaction involves the intramolecular migration of an acyl group from the phenolic oxygen to the aromatic ring, typically yielding ortho and para isomers. wikipedia.orgaakash.ac.in The selectivity between the ortho and para products can often be controlled by reaction conditions such as temperature and solvent choice. wikipedia.orgbyjus.com

The mechanism is believed to proceed through the generation of an acylium ion intermediate, much like in the intermolecular Friedel-Crafts acylation. organic-chemistry.orgwikipedia.org However, the Fries rearrangement is fundamentally a reaction of phenolic esters. Therefore, it is not directly applicable for the synthesis of this compound, which is not a phenol (B47542).

Nonetheless, the Fries rearrangement is a highly relevant and established method for synthesizing analogous hydroxybenzophenone systems. patsnap.comsigmaaldrich.com For instance, to create a related structure, one could start with phenyl 4-chlorobenzoate (B1228818) and, via Fries rearrangement, produce a mixture of 2-hydroxybenzophenone (B104022) and 4-hydroxybenzophenone (B119663). This strategy is a key pathway for producing important pharmaceutical intermediates like 4-chloro-4'-hydroxybenzophenone from different precursors. patsnap.comaakash.ac.in

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| n-Propylbenzene |

| 4-Chlorobenzoyl chloride |

| Aluminum chloride |

| Ferric chloride |

| Zinc chloride |

| Boron trifluoride |

| Titanium tetrachloride |

| Dichloromethane |

| Chloroform |

| Carbon disulfide |

| Nitrobenzene |

| Hexane |

| 4-Chloro-4'-hydroxybenzophenone |

| Phenyl 4-chlorobenzoate |

| 2-Hydroxybenzophenone |

| 4-Hydroxybenzophenone |

Development of One-Pot Synthesis Protocols for Improved Efficiency

The development of one-pot synthesis protocols represents a significant advance in chemical manufacturing, offering improved efficiency by reducing the number of separate reaction and purification steps. For the synthesis of substituted benzophenones, such as this compound, the Friedel-Crafts acylation is a primary route. This typically involves the reaction of a substituted benzoyl chloride with an aromatic substrate in the presence of a Lewis acid catalyst.

In a conventional multi-step synthesis, the intermediate products would be isolated and purified at each stage. However, one-pot methodologies combine these steps into a single, streamlined process. For instance, a one-pot synthesis for the closely related 4-Chloro-4'-hydroxybenzophenone has been developed, which involves the acylation of phenol with p-chlorobenzoyl chloride using a Lewis acid like aluminum chloride in a suitable solvent. quickcompany.in This process can be conducted as a "one-pot" operation in a conventional industrial plant, using relatively inexpensive starting materials to achieve a high yield and purity of the crude product. quickcompany.in

A similar one-pot strategy can be envisioned for this compound, where n-propylbenzene is reacted with 4-chlorobenzoyl chloride. A patented one-pot method for a similar compound, 4-chloro-4'-hydroxybenzophenone, involves a Friedel-Crafts reaction followed by a direct, in-situ demethylation step, which simplifies the preparation process and reduces the generation of impurities. google.com This approach, which combines multiple transformations in a single reactor, significantly enhances operational efficiency and reduces waste. google.com

The table below outlines a conceptual one-pot synthesis for this compound, drawing parallels from established methods for similar benzophenones.

| Step | Reactants | Reagents/Catalyst | Solvent | Conditions | Purpose |

| 1 | n-Propylbenzene, 4-Chlorobenzoyl chloride | Aluminum chloride (AlCl₃) | Chlorobenzene (B131634) | 35-55°C | Friedel-Crafts acylation to form the benzophenone (B1666685) core structure. |

| 2 | Reaction Mixture from Step 1 | Water/Ice | - | Cooling to 60°C then quenching | Hydrolysis of the aluminum chloride complex to liberate the product. |

| 3 | Crude Product | Methanol or Ethanol (B145695) | - | Recrystallization | Purification of the final product. |

This table is a conceptual representation based on analogous one-pot synthesis protocols.

Process Optimization and Scale-Up Considerations in Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters and consideration of scale-up challenges. The primary goals are to maximize product yield and purity while ensuring the process is safe, cost-effective, and environmentally responsible.

The yield and purity of this compound are highly dependent on the reaction conditions of the Friedel-Crafts acylation. Key parameters that require refinement include temperature, reaction time, and the molar ratio of reactants and catalyst.

For the synthesis of the analogous 4-Chloro-4'-hydroxybenzophenone, studies have shown that the yield can be optimized by carefully controlling these variables. For example, when using a K10-Fe-AA-120 catalyst, the yield of 4-Chloro-4'-hydroxybenzophenone increased with the amount of catalyst used, reaching an optimal level at 1.0 g of catalyst per 0.05 mole of phenol. ijraset.com Similarly, the reaction temperature plays a crucial role; a study found that carrying out the reaction at 40°C provided the best results. ijraset.com The reaction time is another critical factor, with the product yield increasing up to a certain point (e.g., 5 hours), after which no further improvement was observed. ijraset.com

A patent for preparing high-purity 4-hydroxybenzophenone highlights a two-stage temperature profile, reacting first at 40-45°C for 2 hours and then at 60-70°C for 1 hour to improve yield and purity. google.com These findings suggest that a systematic study of these parameters would be essential for maximizing the yield and purity of this compound.

The following interactive table illustrates the impact of refining reaction conditions on product yield, based on data from the synthesis of analogous benzophenones.

| Parameter | Condition A | Condition B | Optimal Condition | Effect on Yield and Purity |

| Temperature | 30°C | 50°C | 40°C | Yield is maximized at a specific optimal temperature; higher or lower temperatures can lead to side reactions or incomplete conversion. ijraset.com |

| Catalyst Loading | 0.5 g | 1.5 g | 1.0 g | Increasing catalyst amount generally improves yield up to a saturation point, beyond which it may not be cost-effective. ijraset.com |

| Reaction Time | 2 hours | 7 hours | 5 hours | Sufficient time is needed for reaction completion, but excessively long times do not improve yield and can increase the chance of byproduct formation. ijraset.com |

Data in this table is derived from studies on analogous benzophenone syntheses and serves as a model for the optimization of this compound synthesis.

A significant challenge in the synthesis of this compound via Friedel-Crafts acylation is the potential for side reactions, which can lead to the formation of undesired byproducts. The primary side reaction is the formation of isomers. Since the n-propyl group is an ortho-, para-director, acylation can occur at the ortho position to the propyl group, leading to the formation of 2'-n-propyl-4-chlorobenzophenone in addition to the desired 4'-n-propyl isomer.

Strategies to mitigate these side reactions include:

Choice of Catalyst: The selectivity of the reaction can be influenced by the Lewis acid catalyst used. Sterically bulky catalysts may favor the formation of the less hindered para-isomer.

Temperature Control: Lower reaction temperatures generally enhance selectivity by reducing the energy available for the formation of the higher-activation-energy ortho-isomer.

Solvent Effects: The choice of solvent can influence the distribution of isomers.

Process Simplification: A patented method for a similar compound found that adopting a one-pot process that proceeds directly from the Friedel-Crafts reaction to the subsequent step without intermediate workup can simplify the preparation technology and reduce the generation of impurities. google.com

By carefully controlling these factors, the formation of byproducts can be minimized, leading to a higher purity of the desired this compound and simplifying the downstream purification process.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for developing sustainable manufacturing processes. This involves the use of eco-friendly catalysts and solvents, as well as the implementation of waste reduction and recycling strategies.

The traditional Friedel-Crafts acylation often employs stoichiometric amounts of Lewis acid catalysts such as aluminum chloride (AlCl₃), which are corrosive, produce significant amounts of hazardous waste, and are difficult to recycle. A key goal of green chemistry is to replace these with eco-compatible catalytic systems.

Recent research has focused on the use of solid acid catalysts, which are generally less corrosive, easier to handle, and can be separated from the reaction mixture and potentially reused. For the synthesis of 4-Chloro-4'-hydroxybenzophenone, K-10 clay-supported metal chlorides have been shown to be effective and eco-friendly catalysts. ijraset.com These heterogeneous catalysts can be easily filtered from the reaction mixture, simplifying the workup process and reducing waste generation. ijraset.com A study investigating various metal chlorides supported on K-10 clay found that Fe³⁺ supported on K-10 clay gave a 97% yield of the product. ijraset.com

The table below summarizes the effectiveness of different K-10 clay-supported metal chlorides in the synthesis of 4-Chloro-4'-hydroxybenzophenone, demonstrating the potential for these catalysts in the synthesis of this compound.

| Catalyst | Yield (%) |

| K10-Fe-AA-120 | 97 |

| K10-Al-AA-120 | 85 |

| K10-Zn-AA-120 | 78 |

| K10-Sb-AA-120 | 72 |

| K10-Zr-AA-120 | 65 |

| K10-Bi-AA-120 | 60 |

Data from a study on the synthesis of 4-Chloro-4'-hydroxybenzophenone. ijraset.com

The use of such catalytic systems aligns with the principles of green chemistry by minimizing waste and avoiding the use of hazardous reagents.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to the environmental impact of a process. In the synthesis of benzophenones, traditional solvents like nitrobenzene have been used, but these are highly toxic and pose significant environmental and health risks. google.com

A greener approach involves the substitution of hazardous solvents with more sustainable alternatives. For instance, a patent for the preparation of 4-chloro-4'-hydroxybenzophenone describes the replacement of nitrobenzene with chlorobenzene, a solvent with lower toxicity. google.com Another patent for preparing high-purity 4-hydroxybenzophenone also utilizes chlorobenzene as a solvent and explicitly mentions its recovery and recycling after the reaction. google.com

The implementation of sustainable solvent practices involves a lifecycle approach:

Selection: Choosing a solvent with a favorable environmental, health, and safety profile.

Reduction: Minimizing the volume of solvent used in the reaction.

Recovery: Implementing efficient methods to separate the solvent from the product.

Recycling: Reusing the recovered solvent in the process.

By adopting these methodologies, the synthesis of this compound can be made significantly more sustainable.

Reactivity Profiles and Mechanistic Studies of 4 Chloro 4 N Propylbenzophenone

Ground State Reactivity in Organic Transformations

The ground state reactivity of 4-chloro-4'-n-propylbenzophenone is characterized by the electronic properties of its substituted aromatic rings and the electrophilic nature of the carbonyl carbon.

Investigation of Nucleophilic and Electrophilic Reaction Potentials

The carbonyl group in this compound is the primary site for nucleophilic attack . The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. This allows for a variety of nucleophilic addition reactions.

The two phenyl rings can undergo electrophilic aromatic substitution . The reactivity of each ring towards electrophiles is influenced by the existing substituents. The ring bearing the chloro group is deactivated towards electrophilic attack compared to unsubstituted benzene (B151609), while the ring with the n-propyl group is activated.

Analysis of Substituent Effects (Chloro and n-Propyl Groups) on Reactivity

The chloro and n-propyl groups have distinct and opposing electronic effects on the two aromatic rings, thereby influencing their reactivity.

The chloro group on one of the phenyl rings is an electron-withdrawing group via the inductive effect, which deactivates the ring towards electrophilic aromatic substitution. However, it is also a weak resonance donor, which directs incoming electrophiles to the ortho and para positions relative to the chlorine atom.

The n-propyl group on the other phenyl ring is an electron-donating group through induction and hyperconjugation. This activates the ring, making it more susceptible to electrophilic attack than the chloro-substituted ring. The n-propyl group is an ortho, para-director.

The combined effect of these substituents means that in electrophilic substitution reactions, the incoming electrophile will preferentially attack the n-propyl-substituted ring at the positions ortho to the n-propyl group, as the para position is occupied by the benzoyl moiety.

Photochemical Reactivity and Associated Mechanisms

Upon absorption of ultraviolet (UV) light, this compound can be excited from its ground state (S₀) to a singlet excited state (S₁), which can then undergo intersystem crossing to a more stable triplet excited state (T₁). The chemistry of the triplet state dominates the photochemical reactivity of benzophenones.

Pathways for Photoreduction to Benzopinacol (B1666686) Derivatives

A characteristic photochemical reaction of benzophenones is their photoreduction in the presence of a hydrogen donor, leading to the formation of benzopinacol derivatives. The generally accepted mechanism involves the abstraction of a hydrogen atom by the triplet-state benzophenone (B1666685) from a suitable donor molecule.

The process for this compound can be outlined as follows:

Photoexcitation and Intersystem Crossing: 4-Cl,4'-Pr-BP + hν → ¹(4-Cl,4'-Pr-BP)* → ³(4-Cl,4'-Pr-BP)*

Hydrogen Abstraction: The triplet-state benzophenone derivative abstracts a hydrogen atom from a hydrogen donor (RH), forming a ketyl radical and another radical (R•). ³(4-Cl,4'-Pr-BP)* + RH → (4-Cl,4'-Pr-BP)-OH• + R•

Dimerization: Two ketyl radicals then dimerize to form the corresponding benzopinacol derivative. 2 (4-Cl,4'-Pr-BP)-OH• → (4-Cl,4'-Pr-BP)₂(OH)₂

The rate of photoreduction is significantly influenced by the nature of the substituents on the benzophenone core. Studies on various substituted benzophenones have shown that the rate coefficients for both the primary hydrogen abstraction and subsequent reactions are remarkably dependent on the ring substitution. acs.orgnih.gov This dependence is largely attributed to changes in the activation energy of the process, which correlates with the stability of the resulting ketyl radical. acs.orgnih.gov

| Substituent | Effect on Photoreduction Rate |

| Electron-donating groups | Generally decrease the rate |

| Electron-withdrawing groups | Generally increase the rate |

This table provides a general trend based on studies of various substituted benzophenones.

Influence of Solvent and Reaction Conditions on Photoreduction Efficiency

The efficiency of the photoreduction of benzophenones is highly dependent on the solvent and other reaction conditions.

Solvent Effects: The choice of solvent is critical as it often serves as the hydrogen donor. Alcohols, such as isopropanol (B130326) and ethanol (B145695), are commonly used and are effective hydrogen donors. hilarispublisher.com The polarity of the solvent can also influence the reaction. Increasing solvent polarity can shift the nature of the lowest triplet state, potentially reducing the reactivity. nih.govacs.org For instance, in more polar solvents, a less reactive π-π* or charge-transfer (CT) triplet state may be favored over the more reactive n-π* triplet state. nih.govacs.org The viscosity of the solvent can also play a role in the diffusion-controlled steps of the reaction. acs.org

Reaction Conditions: The concentration of the benzophenone and the hydrogen donor, the intensity and wavelength of the light source, and the presence or absence of oxygen all affect the outcome of the reaction. Oxygen is an efficient quencher of triplet states and can lead to the formation of other photoproducts, thus reducing the yield of the benzopinacol.

Characterization and Role of Radical Intermediates in Photochemical Pathways

The key intermediates in the photoreduction of this compound are the ketyl radicals . These transient species have been extensively studied for benzophenone and its derivatives using techniques like laser flash photolysis and time-resolved electron paramagnetic resonance (EPR) spectroscopy. acs.orgosti.gov

EPR studies on similar systems have provided detailed information about the structure and electronic distribution of these radical intermediates. osti.gov Transient absorption spectroscopy allows for the direct observation of the formation and decay of the ketyl radicals, providing kinetic data for the individual steps of the photoreduction process.

Exploration of Other Photoreactions (e.g., Photoaddition, Photoisomerization)

Beyond the well-documented photoreduction pathways, the photochemical landscape of benzophenones encompasses other intriguing reactions such as photoaddition and photoisomerization. The core of these transformations lies in the electronically excited state of the benzophenone molecule, which can engage with a variety of substrates.

Photoaddition reactions involving benzophenones often proceed via the Paterno-Büchi reaction, where the excited triplet state of the benzophenone undergoes a [2+2] cycloaddition with an alkene to form an oxetane. While specific studies on this compound are scarce, the general mechanism is expected to be applicable. The presence of the electron-withdrawing chloro group and the electron-donating n-propyl group could influence the efficiency and regioselectivity of such reactions.

Photoisomerization is another potential photoreaction for substituted benzophenones, although it is less common than photoreduction or photoaddition. For certain structurally constrained benzophenones, photoinduced rearrangements of the aromatic rings or substituent groups can occur. However, for a molecule like this compound, such isomerizations are not typically observed under standard photolytic conditions.

Formation of Tetraphenylethylene (B103901) Compounds from Related Benzophenones

A notable photoreaction of diaryl ketones, including benzophenone derivatives, in the presence of secondary alcohols can lead to the formation of tetraphenylethylene compounds. This transformation is a reductive coupling process. The reaction is believed to proceed through the initial formation of a ketyl radical, a hallmark of benzophenone photochemistry. Two of these ketyl radicals can then dimerize to form a pinacol (B44631) intermediate. Subsequent deoxygenation of the pinacol, often under acidic or thermal conditions, yields the corresponding tetraphenylethylene.

For this compound, this would hypothetically lead to the formation of 1,2-bis(4-chlorophenyl)-1,2-bis(4-n-propylphenyl)ethylene. The reaction pathway is contingent on the stability of the intermediate radicals and the reaction conditions employed.

Table 1: Potential Photoreactions of this compound

| Reaction Type | Reactant(s) | Potential Product(s) | General Mechanistic Features |

| Photoaddition (Paterno-Büchi) | This compound, Alkene | Oxetane derivative | [2+2] cycloaddition from the triplet excited state. |

| Reductive Coupling | This compound, Secondary Alcohol | 1,2-bis(4-chlorophenyl)-1,2-bis(4-n-propylphenyl)ethylene | Formation of a ketyl radical followed by dimerization and deoxygenation. |

Catalytic Transformations Involving this compound

The utility of benzophenone derivatives can extend into the domain of catalysis, where they can serve either as a key reactant undergoing transformation or as a ligand that modulates the activity of a metallic center.

Role as a Reactant or Ligand in Transition Metal Catalysis

In the context of transition metal catalysis, the aryl-halide bond in this compound presents a reactive site for cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations could potentially utilize the chloro-substituted aromatic ring. In these scenarios, this compound would act as an electrophilic coupling partner.

Furthermore, the carbonyl group of this compound could function as a coordinating ligand for various transition metals. The oxygen atom's lone pairs can donate electron density to a metal center, thereby influencing its electronic properties and catalytic performance. This coordination could be a crucial aspect of certain catalytic cycles, although specific examples employing this exact molecule as a ligand are not prevalent in the literature.

Integration into Advanced Photoredox and Metalloradical Catalysis Systems

The photochemical properties of benzophenones make them attractive candidates for integration into modern catalytic systems that merge photochemistry with transition metal catalysis. In photoredox catalysis, a photosensitizer absorbs light and initiates an electron transfer process, generating reactive intermediates. While benzophenones can act as photosensitizers, their primary role in this context is often as a triplet sensitizer.

In metalloradical catalysis, a transition metal complex with radical character is the active catalyst. The generation of radical species from a molecule like this compound, through either photochemical or other means, could allow it to enter into such catalytic cycles. For example, the photochemically generated ketyl radical could potentially interact with a metal catalyst to forge new chemical bonds. The interplay between the photoexcited states of the benzophenone moiety and the open-shell nature of a metalloradical catalyst could unlock novel reaction pathways.

Table 2: Potential Catalytic Roles of this compound

| Catalytic System | Potential Role of Compound | Key Reactive Moieties | Illustrative Reaction Types |

| Transition Metal Catalysis | Reactant (Electrophile) | C-Cl bond | Suzuki, Heck, Buchwald-Hartwig |

| Transition Metal Catalysis | Ligand | Carbonyl group (C=O) | Coordination to a metal center |

| Photoredox Catalysis | Triplet Sensitizer | Benzophenone core | Energy transfer to other molecules |

| Metalloradical Catalysis | Radical Precursor | Benzophenone core | Formation of ketyl radicals |

Photophysical Investigations of 4 Chloro 4 N Propylbenzophenone

Electronic Excited States and Their Transitions

The absorption of ultraviolet (UV) light by 4-Chloro-4'-n-propylbenzophenone promotes the molecule from its ground electronic state (S₀) to higher energy excited singlet states (Sₙ). The nature of these excited states and the transitions between them are fundamental to its photochemistry.

Like most benzophenone (B1666685) derivatives, the electronic transitions in this compound are primarily of two types: n-π* and π-π* transitions.

n-π Transition: This transition involves the promotion of a non-bonding electron from the carbonyl oxygen's n-orbital to an antibonding π-orbital of the carbonyl group. This is typically the lowest energy transition, corresponding to the first excited singlet state (S₁) and the lowest triplet state (T₁). This transition is formally forbidden by symmetry rules, resulting in a weak absorption band (low molar absorptivity, ε) in the near-UV region.

π-π Transition: This transition involves the promotion of an electron from a bonding π-orbital, delocalized over the aromatic rings, to an antibonding π-orbital. This is an allowed transition, giving rise to a strong absorption band at shorter wavelengths (higher energy) compared to the n-π* transition.

Upon excitation, the molecule rapidly undergoes internal conversion to the lowest excited singlet state, S₁(n,π). Benzophenones are renowned for their highly efficient intersystem crossing (ISC), a spin-forbidden process where the molecule transitions from the S₁(n,π) state to the lowest triplet state, T₁(n,π*). The small energy gap between the S₁ and T₁ states in benzophenones facilitates this process.

The triplet state is relatively long-lived, with lifetimes that can range from microseconds to milliseconds, depending on the environment. edinst.com This long lifetime allows the triplet state to participate in various photochemical reactions. The properties of the triplet state are influenced by substituents. For instance, in hindered o-alkyl benzophenones, electron-donating groups have been shown to decrease the triplet lifetime, which is contrary to the effect observed in unhindered benzophenones. rsc.org The n-propyl group on this compound, being a weak electron-donating group, would be expected to have a subtle influence on the triplet state lifetime.

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption or emission spectral bands with a change in the solvent polarity. wikipedia.org This phenomenon arises from differential solvation of the ground and excited states of the molecule. nih.gov

For benzophenone derivatives, the n-π* absorption band exhibits a characteristic hypsochromic shift (blue shift) as the polarity of the solvent increases. This is because the non-bonding electrons on the carbonyl oxygen in the ground state can form hydrogen bonds with protic solvents (like ethanol) or engage in strong dipole-dipole interactions with polar aprotic solvents. These interactions stabilize the ground state more than the excited state, thus increasing the energy gap for the n-π* transition. wikipedia.orgtaylorandfrancis.combsu.edu

Conversely, the π-π* transition often shows a slight bathochromic shift (red shift) in polar solvents. The π* excited state is generally more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents, decreasing the transition energy.

Studies on analogous compounds provide insight into the expected behavior of this compound. For example, 4-chloro-4'-ethylbenzophenone (B1302642) demonstrates a blue shift in its absorption spectrum when the solvent is changed from the non-polar methylcyclohexane (B89554) to the polar solvent mixture EPA (ether, isopentane, and ethanol). rsc.org Similarly, 4,4'-dichlorobenzophenone (B107185) shows a hypsochromic shift for the n-π* transition from 347 nm in methylcyclohexane to 333 nm in ethanol (B145695). rsc.org The phosphorescence emission, originating from the T₁(n,π*) state, also typically shows a blue shift in polar solvents.

Table 1: Solvent Effects on the n-π Transition of Substituted Benzophenones*

| Compound | Solvent | λmax (nm) | Shift Type |

|---|---|---|---|

| 4,4'-Dichlorobenzophenone | Methylcyclohexane | 347 | - |

| Ethanol | 333 | Hypsochromic (Blue Shift) | |

| 4,4'-Dimethoxybenzophenone | Methylcyclohexane | 328 | - |

| EPA | 318 | Hypsochromic (Blue Shift) |

Data sourced from studies on related benzophenone compounds. rsc.org

This table is interactive. You can sort or filter the data to explore the solvatochromic shifts.

Quantum Yields and Intersystem Crossing Efficiencies

The quantum yield (Φ) of a photophysical process is the fraction of absorbed photons that result in that specific event. For benzophenones, the most significant quantum yield is that of intersystem crossing (Φ_ISC).

Due to the efficient S₁ → T₁ transition, the fluorescence quantum yield (Φ_f) from the S₁ state is typically very low (often < 0.01). In contrast, the intersystem crossing quantum yield (Φ_ISC) is very high, approaching unity in many cases. This means that nearly every photon absorbed by a benzophenone molecule results in the formation of a triplet state.

This high efficiency makes benzophenones poor emitters of fluorescence but excellent sources of triplet-state energy. The triplet state can then decay via several pathways, including phosphorescence (light emission from the triplet state, spin-forbidden), non-radiative decay, or by initiating photochemical reactions. The quantum yield for photoreactions originating from the triplet state can be significant. For example, the photoreduction quantum efficiency for the parent compound, 4-chlorobenzophenone, has been determined to be 0.17. rsc.org It is expected that this compound would also exhibit a high intersystem crossing quantum yield, characteristic of the benzophenone family.

Quenching Studies and Intermolecular/Intramolecular Energy Transfer Processes

The long-lived triplet state of this compound is susceptible to deactivation through various processes, collectively known as quenching. Quenching can occur through intermolecular or intramolecular pathways.

Intermolecular Quenching and Energy Transfer: The triplet state of benzophenones can be quenched by other molecules in the solution. A common quencher is molecular oxygen (O₂), which has a triplet ground state. The interaction can lead to the formation of singlet oxygen, a highly reactive species, while the benzophenone returns to its ground state.

A crucial intermolecular process for benzophenones is their role as photosensitizers. If a molecule with a lower triplet energy is present in the solution, the excited benzophenone can transfer its triplet energy to that molecule in a process called triplet-triplet energy transfer. This is a cornerstone of many photochemical applications where benzophenones are used to generate the triplet state of a reactant that cannot be populated efficiently by direct excitation.

Intramolecular Processes: For certain substituted benzophenones, intramolecular reactions can serve as a deactivation pathway for the triplet state. A well-known example is the intramolecular hydrogen abstraction that occurs in benzophenones with alkyl groups at the ortho-position of the phenyl rings. This leads to the formation of a biradical which can then cyclize. rsc.org While the n-propyl group in this compound is at the para-position, its presence can still influence the electronic properties and potentially the rates of other deactivation pathways compared to the unsubstituted benzophenone. The triplet state is known to be the origin of oxidative photochemistry in many fluorescent proteins and organic dyes. nih.gov

Theoretical and Computational Investigations of 4 Chloro 4 N Propylbenzophenone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a substituted benzophenone (B1666685) like 4-Chloro-4'-n-propylbenzophenone, these calculations provide insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems, such as organic molecules. It is frequently employed to predict the properties of both the ground and excited electronic states of substituted benzophenones. iaea.orgscialert.net For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), would be performed to optimize the molecular geometry. scribd.com These calculations would reveal key structural parameters like bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which is a critical feature of benzophenones influencing their electronic properties and steric hindrance. nih.govresearchgate.net

Time-Dependent DFT (TD-DFT) is the standard method for studying excited states and predicting electronic absorption spectra. scribd.com For this compound, TD-DFT calculations would identify the energies and characteristics of the low-lying singlet and triplet excited states. Of particular interest would be the n→π* and π→π* transitions associated with the carbonyl group and the aromatic rings, as these are crucial for the molecule's photochemical behavior. researchgate.net The nature of the lowest triplet state (n,π* or π,π*) is a key determinant of its photoreactivity. nih.gov

Molecular Orbital Analysis and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic transitions. scialert.net For this compound, the HOMO is expected to be localized primarily on the more electron-rich n-propyl substituted phenyl ring, while the LUMO is anticipated to be centered on the benzoyl group, particularly the carbonyl moiety and the chloro-substituted phenyl ring. iaea.orgscribd.com

The energy gap between the HOMO and LUMO (E_gap) is a significant parameter; a smaller gap generally implies higher reactivity and easier electronic excitation. researchgate.net The distribution of these orbitals provides a clear picture of the electron density shifts that occur upon electronic excitation.

Analysis of the molecular electrostatic potential (MEP) would reveal the charge distribution across the molecule, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions. The carbonyl oxygen is expected to be a site of high negative potential, making it a likely center for electrophilic attack, while the hydrogen atoms of the alkyl chain and the aromatic rings would exhibit positive potential. This information is valuable for predicting intermolecular interactions.

A representative table of calculated electronic properties for a substituted benzophenone is shown below:

| Property | Representative Value for a Substituted Benzophenone |

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | -1.5 to -2.5 |

| HOMO-LUMO Gap (eV) | 4.5 to 5.5 |

| Dipole Moment (Debye) | 2.0 to 4.0 |

| Ground State Energy (Hartree) | Varies with substituents |

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the pathways of chemical reactions, providing insights into transient species and energetic barriers that are often difficult to study experimentally.

Computational Elucidation of Photoreduction and Other Reaction Pathways

The photoreduction of benzophenones is a classic and extensively studied photochemical reaction. acs.orgbgsu.edu For this compound, upon absorption of UV light and intersystem crossing to the triplet state, the molecule can abstract a hydrogen atom from a suitable donor (like an alcohol solvent). researchgate.net Computational studies would model this hydrogen abstraction process, identifying the transition state structure and the associated energy barrier. The stability of the resulting ketyl radical would be a key factor in the reaction's efficiency. nih.gov

DFT calculations can be used to map out the potential energy surface for the reaction, identifying intermediates and transition states. This allows for a detailed, step-by-step understanding of the reaction mechanism. Other potential photochemical pathways, such as intramolecular hydrogen abstraction or side reactions involving the substituents, could also be investigated computationally.

Energetic Profiles and Kinetic Barriers of Key Transformations

A hypothetical energetic profile for a key reaction step is presented in the table below:

| Parameter | Representative Energy (kcal/mol) |

| Reactant Complex Energy | 0.0 (Reference) |

| Transition State Energy | +5 to +15 |

| Product Complex Energy | -10 to -20 |

| Activation Energy | +5 to +15 |

| Reaction Enthalpy | -10 to -20 |

Prediction of Spectroscopic Parameters for Structural Elucidation (Methodological Focus)

Computational methods are widely used to predict spectroscopic data, which serves as a powerful aid in the structural elucidation of newly synthesized compounds.

For this compound, DFT calculations would be employed to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be invaluable in assigning the signals in the experimental NMR spectra, confirming the molecular structure. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.

Molecular Dynamics Simulations for Solvent and Environmental Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules at an atomistic level. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be clearly outlined based on research conducted on benzophenone and its other derivatives. Such simulations are crucial for understanding how the solvent environment influences the conformational dynamics, intermolecular interactions, and ultimately, the physicochemical properties of the compound.

MD simulations model the interactions between the solute (this compound) and the surrounding solvent molecules over time. This is achieved by solving Newton's equations of motion for a system of atoms, where the forces are calculated using a molecular mechanics force field. The resulting trajectory provides a detailed view of the dynamic behavior of the system, offering insights that are often inaccessible through experimental means alone.

A key aspect of these simulations is to understand the differential solvation of the various parts of the this compound molecule. The benzoyl group, with its polar carbonyl moiety, is expected to interact favorably with polar solvents through dipole-dipole interactions. In contrast, the phenyl rings and the n-propyl chain are nonpolar and would preferentially interact with nonpolar solvents or the nonpolar regions of amphiphilic solvents.

Illustrative Solvation Analysis in Different Solvent Environments

To illustrate the potential insights from MD simulations, one can consider the behavior of this compound in both a polar and a nonpolar solvent.

In a Polar Solvent (e.g., Water or Ethanol): In an aqueous environment, water molecules would be expected to form a structured solvation shell around the polar carbonyl group. Hydrogen bonding between the solvent and the carbonyl oxygen would be a dominant interaction, leading to a blue shift in the n→π* transition, as observed for benzophenone in polar solvents. scialert.net The nonpolar n-propyl tail would likely induce a local ordering of water molecules, characteristic of the hydrophobic effect. Computational studies on similar molecules have shown that in polar solvents like acetonitrile (B52724), the stabilization by solvent molecules significantly affects the properties of excited states. acs.orgnih.gov

In a Nonpolar Solvent (e.g., n-hexane or cyclohexane): In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces. The solvent would interact more uniformly with the entire molecule. The absence of strong, specific interactions like hydrogen bonding would result in different conformational preferences and photophysical behavior compared to polar environments. For instance, studies on benzophenone have noted a red shift in the π→π* transition when moving from a nonpolar to a polar solvent. scialert.net The conformation of related molecules has been shown to play a more significant role in nonpolar solvents like cyclohexane. acs.orgnih.gov

Key Parameters from Molecular Dynamics Simulations

MD simulations can generate a wealth of data to quantify these interactions. The following table illustrates the types of data that would be sought in a computational study of this compound.

| Parameter | Description | Potential Insights for this compound |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent atom at a certain distance from a specific atom of the solute. | Would reveal the structure of the solvation shells around the carbonyl oxygen, the chlorine atom, and the n-propyl chain, quantifying the extent of solvent ordering. |

| Interaction Energy | The non-bonded energy (electrostatic and van der Waals) between the solute and the solvent. | Would provide a quantitative measure of the strength of interaction in different solvents, highlighting the energetic favorability of certain solvent-solute contacts. |

| Solvation Free Energy | The free energy change associated with transferring the solute from a vacuum to the solvent. | Indicates the overall solubility and stability of the compound in a given solvent. A more negative value suggests better solubility. |

| Hydrogen Bond Analysis | Identifies and quantifies the number and lifetime of hydrogen bonds between the solute and protic solvents. | Would confirm and detail the specific hydrogen bonding interactions between the carbonyl group and solvents like water or ethanol (B145695). |

| Dipole Moment Fluctuations | Tracks the changes in the molecule's dipole moment over the course of the simulation. | The distribution of dipole moments would reflect the influence of the solvent's polarity on the electronic structure of the molecule. Studies on benzophenone derivatives have shown that the excited state dipole moment is greater than the ground state. longdom.org |

Simulating Environmental Interfaces

Beyond bulk solvation, MD simulations are invaluable for studying the behavior of this compound at interfaces, such as a lipid bilayer or a water-air interface. These simulations can predict the orientation and penetration depth of the molecule within a membrane, which is critical for assessing its potential bioaccumulation and environmental fate. For instance, simulations of related compounds have been used to determine their preferred location and orientation within phospholipid monolayers.

Advanced Applications of 4 Chloro 4 N Propylbenzophenone in Specialized Chemical Fields

Role in Polymer Science and Materials Chemistry

The utility of 4-chloro-4'-n-propylbenzophenone in the realm of polymer science and materials chemistry is an area of specialized research. While benzophenone (B1666685) and its derivatives are widely recognized for their photochemical properties, specific data on the applications of the 4-chloro-4'-n-propyl substituted variant remains limited in publicly accessible scientific literature. The following sections explore the potential roles based on the known reactivity of the benzophenone scaffold, while noting the absence of detailed studies on this specific compound.

Exploration as a Photosensitizer for Polymerization Processes

As of the latest available data, there are no specific research findings detailing the use of this compound as a photosensitizer for polymerization processes. Photosensitizers in this context typically absorb light energy and transfer it to another molecule, which then initiates polymerization. While the benzophenone moiety is a well-known photosensitizer, the specific influence of the chloro and n-propyl substituents on the efficiency and mechanism of energy transfer for this particular compound has not been extensively documented.

Potential as a Photoinitiator in Resin and Coating Formulations

Integration into UV Stabilization Systems for Material Protection

The application of this compound in UV stabilization systems for material protection is another area that lacks specific published research. UV stabilizers are additives that protect materials from the degradative effects of ultraviolet radiation. Benzophenone derivatives can function as UV absorbers by dissipating the absorbed energy as heat. The presence of the chlorine atom and the n-propyl group on the benzophenone structure would be expected to influence its absorption spectrum and its compatibility with various polymer matrices, but empirical data to this effect is not currently available.

Utility as a Precursor in Complex Organic Synthesis

While its direct application in polymer chemistry is not well-documented, this compound serves as a starting material or intermediate in more specialized areas of organic synthesis.

Synthesis of Functionalized Benzophenone Derivatives and Analogues

Research has been conducted on the synthesis and characterization of this compound itself. For instance, investigations into its excited state transitions have been performed, analyzing the relative changes in its maximum absorption wavelength (λmax) in different solvents like ethanol (B145695) and methylcyclohexane (B89554). oregonstate.edu These studies note that the n-π* transitions are blue-shifted in ethanol due to hydrogen bonding, while the π-π* transitions are red-shifted, which is attributed to the stabilization of the π* excited state. oregonstate.edu

The synthesis of related compounds, such as 4-bromo-4'-propylbenzophenone, has been achieved through Friedel-Crafts acylation, and the resulting products have been characterized using techniques like NMR, mass spectrometry, and melting point analysis. oregonstate.edu This suggests that this compound could similarly serve as a foundational structure for creating a library of new benzophenone derivatives with tailored electronic and photophysical properties. The chloro- and n-propyl groups offer sites for further chemical modification, allowing for the synthesis of more complex molecules.

Pathways to Advanced Organic Molecules and Specialty Building Blocks

The potential of this compound as a precursor extends to the synthesis of advanced organic molecules and specialty building blocks. The reactive sites on the molecule—the aromatic rings and the carbonyl group—can participate in various organic reactions. For example, the chlorine atom can be replaced through nucleophilic aromatic substitution reactions, and the carbonyl group can undergo reactions typical of ketones. These transformations could lead to the creation of novel compounds for applications in medicinal chemistry, materials science, or as intermediates for the synthesis of complex organic targets. However, specific, documented synthetic pathways originating from this compound to produce such advanced molecules are not widely reported in the available scientific literature.

Advanced Analytical Methodologies for 4 Chloro 4 N Propylbenzophenone and Its Derivatives

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating 4-Chloro-4'-n-propylbenzophenone from complex mixtures, ensuring its purity, and quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. uoguelph.ca The development of a robust GC-MS method involves the careful optimization of several parameters to achieve the desired sensitivity and selectivity. chromatographyonline.com

Method development typically begins with the selection of an appropriate capillary column. For benzophenone (B1666685) derivatives, low-bleed MS-certified columns are often preferred to minimize background noise and ensure high sensitivity. chromatographyonline.comhpst.cz The choice of stationary phase is critical; for instance, a TraceGOLD TG-17MS GC column has demonstrated suitability for benzophenone analyses. thermofisher.com The temperature program, including initial temperature, ramp rates, and final temperature, is optimized to ensure adequate separation of the target analyte from any impurities or other components in the sample matrix. researchgate.net

Optimization of the injection mode, such as splitless injection, is crucial for trace analysis, maximizing the amount of analyte introduced into the column. researchgate.net The ion source and mass analyzer parameters in the mass spectrometer are also fine-tuned. This includes optimizing the electron energy, which can influence the abundance of target ions and thereby enhance sensitivity, particularly in selected ion monitoring (SIM) mode. chromatographyonline.com It is important to note that adjustments to the electron energy can affect the relative abundances of target and qualifier ions. chromatographyonline.com

For complex matrices, sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), a dispersive solid-phase extraction method, can be employed to effectively remove interfering substances and achieve high recovery rates for benzophenones. thermofisher.com The validation of the developed GC-MS method is essential and typically includes assessing linearity, repeatability, accuracy, and precision. researchgate.netnih.gov

Table 1: Key Parameters for GC-MS Method Optimization

| Parameter | Considerations for Optimization |

| GC Column | Selection of appropriate stationary phase (e.g., low-bleed MS-certified) and dimensions for optimal separation. chromatographyonline.comthermofisher.com |

| Temperature Program | Ramped temperature profile to ensure separation of analytes with different volatilities. researchgate.net |

| Injection Mode | Splitless injection for trace analysis to maximize analyte transfer to the column. researchgate.net |

| Carrier Gas Flow | Optimized for best chromatographic resolution and analysis time. |

| MS Ion Source Temp. | Set to ensure efficient ionization without thermal degradation of the analyte. researchgate.net |

| Electron Energy | Adjusted to maximize the abundance of target ions for improved sensitivity. chromatographyonline.com |

| Acquisition Mode | Full scan for qualitative analysis and identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. chromatographyonline.com |

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it suitable for this compound. helixchrom.comnih.gov Reversed-phase HPLC is a common mode used for the separation of benzophenone derivatives. researchgate.netnih.gov

Method development for HPLC analysis involves the selection of a suitable stationary phase, typically a C18 column, and the optimization of the mobile phase composition. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. researchgate.netnih.gov The pH of the aqueous component can be adjusted, for instance with phosphoric or trifluoroacetic acid, to improve peak shape and resolution. researchgate.netnih.gov The analysis can be performed under isocratic conditions, where the mobile phase composition remains constant, or with a gradient elution, where the composition changes over time to effectively separate compounds with a wide range of polarities. nih.govlongdom.org

For quantitative analysis, a UV detector is commonly used, with the detection wavelength set at the absorbance maximum of this compound to ensure maximum sensitivity. researchgate.net The method must be validated to ensure its linearity, accuracy, precision (both intra- and inter-day), and specificity. researchgate.netnih.gov This often involves performing forced degradation studies to demonstrate that the method can separate the analyte from its potential degradation products. researchgate.net For complex samples, appropriate sample extraction procedures are necessary to isolate the analyte of interest. nih.gov

Table 2: Typical HPLC Method Parameters for Benzophenone Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile/Methanol/Water mixture researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min researchgate.netnih.gov |

| Detection | UV at a specific wavelength (e.g., 315 nm) researchgate.net |

| Temperature | Room temperature or controlled (e.g., 40°C) researchgate.netlongdom.org |

| Injection Volume | Typically 10-20 µL |

Spectroscopic Characterization Methods (Focus on Methodologies, not raw data)

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound and for monitoring the progress of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment Methodologies (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including this compound. researchgate.netlibretexts.orgethernet.edu.et It provides detailed information about the chemical environment of individual atoms and their connectivity within the molecule. researchgate.net

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are the cornerstone of structural analysis. nih.gov The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. Further information can be obtained from DEPT (Distortionless Enhancement by Polarization Transfer) experiments, which distinguish between CH, CH₂, and CH₃ groups. core.ac.uk

Two-dimensional (2D) NMR techniques provide more in-depth structural information by showing correlations between different nuclei. nih.govresearchgate.net For instance, COSY (Correlation Spectroscopy) experiments identify protons that are coupled to each other. core.ac.uk HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) spectra correlate directly bonded proton and carbon atoms. ipb.pt HMBC (Heteronuclear Multiple Bond Correlation) is a powerful technique that shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons. ipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is useful for confirming stereochemistry. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique primarily used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. The most prominent feature would be the strong absorption from the carbonyl (C=O) group of the ketone, typically appearing in the range of 1650-1750 cm⁻¹. brainly.comresearchgate.net The spectrum will also show absorptions corresponding to C-H bonds of the aromatic rings and the n-propyl group, as well as the C-Cl bond. pressbooks.pubopenstax.orglibretexts.org

IR spectroscopy is also a valuable tool for monitoring the progress of chemical reactions. brainly.comchegg.comchegg.com For example, in a reaction where this compound is a reactant, the disappearance of its characteristic carbonyl peak can be monitored to determine when the reaction is complete. brainly.comchegg.com Conversely, if it is a product, the appearance and growth of this peak would indicate the formation of the desired compound. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |

| C=O (Ketone) | 1650 - 1750 | Strong, sharp absorption brainly.comresearchgate.net |

| Aromatic C-H | 3000 - 3100 | Medium to weak absorptions |

| Aliphatic C-H | 2850 - 2960 | Medium to strong absorptions openstax.orglibretexts.org |

| C-Cl | 600 - 800 | Medium to weak absorption |

| Aromatic C=C | 1450 - 1600 | Medium to weak absorptions |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. When a sample of this compound is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion (M⁺) provides the exact molecular weight of the compound.

In addition to the molecular ion peak, the mass spectrum will show a series of fragment ions, which are formed by the breakdown of the unstable molecular ion. libretexts.org The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. libretexts.orgresearchgate.net For this compound, fragmentation would likely occur at the bonds adjacent to the carbonyl group, leading to the formation of characteristic acylium ions. libretexts.orglibretexts.org The presence of the chlorine atom will also be evident from the isotopic pattern of the chlorine-containing fragments, as chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows for detailed structural confirmation. researchgate.netrsc.org

UV-Visible Absorption and Emission Spectroscopy for Electronic Transition Analysis

UV-Visible absorption spectroscopy is a key technique for analyzing the electronic structure of molecules like this compound. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. In benzophenone and its derivatives, the most significant electronic transitions are the n → π* (n-to-pi-star) and π → π* (pi-to-pi-star) transitions. mdpi.comscialert.net

The π → π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. mdpi.com This transition is typically strong and is observed at shorter wavelengths. mdpi.comscialert.net For unsubstituted benzophenone in n-heptane, this transition appears around 248.2 nm. mdpi.com The n → π* transition corresponds to the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. mdpi.com This transition is characteristically weak and occurs at longer wavelengths, with benzophenone showing this absorption at approximately 346.6 nm in n-heptane. mdpi.com The presence of substituents and the choice of solvent can cause shifts in the position of these absorption bands. mdpi.comscialert.net Polar solvents, for instance, can cause a hypsochromic (blue) shift in the n → π* transition. scialert.net

Upon absorption of UV radiation, the excited molecule can relax to the ground state through photoluminescent processes such as fluorescence and phosphorescence. nih.gov Fluorescence is the rapid emission of a photon from the lowest singlet excited state (S1). Phosphorescence is a much slower emission from the lowest triplet excited state (T1). nih.gov The presence of a heavy atom like chlorine in this compound can enhance the rate of intersystem crossing from the S1 to the T1 state, which may lead to an increase in phosphorescence. nih.gov

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a specific analytical method, particularly gas chromatography (GC). youtube.com The primary goals of derivatization are to increase the volatility and thermal stability of the analyte, and to improve chromatographic separation and detection sensitivity. youtube.comyoutube.com For this compound and its potential metabolites, which may contain polar functional groups, derivatization is a crucial step for effective GC analysis. libretexts.org The most common derivatization techniques include silylation, acylation, and alkylation. libretexts.org

Silylation for Increased Volatility and Improved Chromatographic Performance

Silylation is the most widely used derivatization method for GC analysis. research-solution.commdpi.com It involves replacing an active hydrogen atom in functional groups like hydroxyls (-OH), carboxylic acids (-COOH), or amines (-NH) with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. youtube.comlibretexts.org This replacement reduces the polarity of the compound and inhibits intermolecular hydrogen bonding, thereby increasing its volatility and making it amenable to GC analysis. youtube.comresearch-solution.com